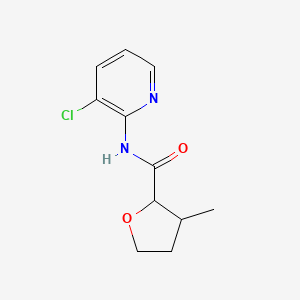![molecular formula C18H22N4O2 B7642191 4-[4-[[(4-Hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642191.png)
4-[4-[[(4-Hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[[(4-Hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile, also known as “compound A”, is a small molecule inhibitor that has been found to have promising potential in the treatment of various diseases. This compound has been extensively studied in scientific research and has shown to have a unique mechanism of action that makes it a valuable tool for further research.
作用机制
The mechanism of action of compound A is unique and involves the inhibition of a specific protein called glycogen synthase kinase-3 (GSK-3). GSK-3 plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by compound A leads to the activation of various signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Compound A has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, which leads to the activation of various signaling pathways that are involved in the regulation of cell growth and survival. This, in turn, leads to the inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using compound A in lab experiments is its unique mechanism of action. It has been found to have a specific target, GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using compound A in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for the use of compound A in scientific research. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the use of compound A in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to investigate the potential use of compound A in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
Compound A is a small molecule inhibitor that has been extensively studied in scientific research for its potential use in the treatment of various diseases. It has a unique mechanism of action that involves the inhibition of GSK-3, which leads to the activation of various signaling pathways that are involved in the regulation of cell growth and survival. While there are limitations to using compound A in lab experiments, its potential therapeutic benefits make it a valuable tool for further research in the field of medicine.
合成方法
The synthesis of compound A is a complex process that involves several steps. The starting material for the synthesis is 4-(4-chlorobenzyl)-1-methylpyrazole-3-carboxylic acid, which is converted into the corresponding acid chloride. This is then reacted with 4-(hydroxymethyl)oxane-4-methylamine to form the intermediate product, which is further reacted with 4-cyanobenzonitrile to obtain the final product, compound A.
科学研究应用
Compound A has been extensively studied in scientific research for its potential use in the treatment of various diseases. It has been found to have promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, compound A has been found to have anti-inflammatory effects. In neurodegenerative disease research, compound A has been shown to protect neurons and improve cognitive function.
属性
IUPAC Name |
4-[4-[[(4-hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-22-12-16(11-20-13-18(23)6-8-24-9-7-18)17(21-22)15-4-2-14(10-19)3-5-15/h2-5,12,20,23H,6-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYWIVPESELRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CNCC3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)

![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-1-(6-methylpyridin-3-yl)methanamine](/img/structure/B7642177.png)
![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7642186.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-4-methoxybutan-2-amine](/img/structure/B7642197.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)